molecular formula C21H19N3O3S B222403 N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B222403
M. Wt: 393.5 g/mol
InChI Key: LAXMNYKGXAPLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a naphthalene ring and an acetylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the naphthalen-2-yloxy acetic acid: This can be achieved through the reaction of naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Preparation of the acetylcarbamothioyl intermediate: This involves the reaction of acetyl chloride with thiourea to form acetylthiourea.

    Coupling reaction: The final step involves the coupling of the naphthalen-2-yloxy acetic acid with the acetylthiourea intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylcarbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its unique structure allows it to interact with various proteins, making it a valuable tool in biological research.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(acetylcarbamoyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide
  • N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(phenyl)acetamide
  • N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-1-yloxy)acetamide

Uniqueness

N-(4-{[(acetylamino)carbothioyl]amino}phenyl)-2-(2-naphthyloxy)acetamide is unique due to the presence of both the naphthalene ring and the acetylcarbamothioyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds. Its ability to inhibit specific enzymes and interact with proteins also sets it apart in medicinal and biological research.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-(acetylcarbamothioylamino)phenyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H19N3O3S/c1-14(25)22-21(28)24-18-9-7-17(8-10-18)23-20(26)13-27-19-11-6-15-4-2-3-5-16(15)12-19/h2-12H,13H2,1H3,(H,23,26)(H2,22,24,25,28)

InChI Key

LAXMNYKGXAPLBP-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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